molecular formula C18H19Cl2N3O B2825247 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 891017-97-3

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No. B2825247
CAS RN: 891017-97-3
M. Wt: 364.27
InChI Key: QFGVFILLDPMYFC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also known as 4-DCPMP, is a synthetic compound belonging to the class of piperazines. It is a white crystalline solid with a molecular weight of 308.36 g/mol. 4-DCPMP was first synthesized in the early 1980s and has since been studied for its potential applications in scientific research. This compound has been used in a variety of research areas, including biochemistry, physiology, pharmacology, and toxicology.

Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine and its derivatives, including 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, are recognized for their significant medicinal importance. Recent studies have highlighted the potent anti-mycobacterial properties of piperazine-based molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This underscores the potential of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Broad Therapeutic Uses

The therapeutic versatility of piperazine derivatives spans across various pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of the piperazine nucleus has been instrumental in diversifying the medicinal potential of resultant molecules, suggesting a promising avenue for the rational design of drugs across a spectrum of diseases (Rathi et al., 2016).

Drug Metabolism and Pharmacokinetics

Arylpiperazine derivatives, including those related to this compound, are noted for their pharmacological application in treating depression, psychosis, or anxiety. These compounds are metabolized predominantly through CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which then undergo further biotransformation. This metabolic pathway highlights the importance of understanding drug metabolism and pharmacokinetics for the clinical application of piperazine-based drugs (Caccia, 2007).

Environmental and Agricultural Applications

Apart from therapeutic uses, piperazine derivatives have also been studied for their environmental and agricultural applications. For instance, the role of piperazine-based compounds in the biodegradation of pollutants and as potential herbicides offers a complementary perspective on their utility beyond pharmacology. This aspect underlines the broad applicability of piperazine derivatives, encompassing environmental sustainability alongside human health (Magnoli et al., 2020).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c1-13-2-4-14(5-3-13)21-18(24)23-10-8-22(9-11-23)15-6-7-16(19)17(20)12-15/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGVFILLDPMYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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